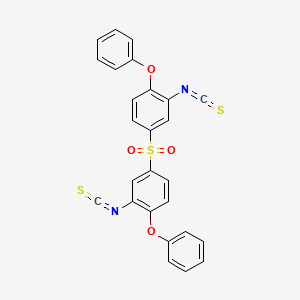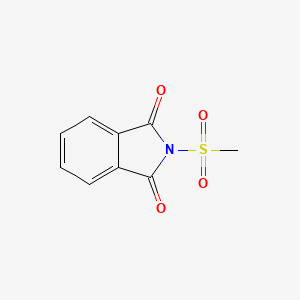
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl fluoride; ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is known for its unique structure, which includes a triazine ring substituted with amino groups and a benzenesulfonyl fluoride moiety
Métodos De Preparación
The synthesis of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride typically involves multiple steps. One common method includes the following steps:
Formation of the triazine ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Substitution reactions: The amino groups are introduced through substitution reactions, where the chlorine atoms in the triazine ring are replaced by amino groups using reagents such as ammonia or primary amines.
Attachment of the benzenesulfonyl fluoride moiety: The final step involves the reaction of the triazine derivative with benzenesulfonyl fluoride under suitable conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The amino groups in the triazine ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions:
Common reagents used in these reactions include ammonia, primary amines, thiols, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride involves its ability to react with nucleophiles, forming stable covalent bonds. The fluoride group is highly reactive, allowing the compound to modify biomolecules and other substrates. The triazine ring provides stability and specificity to the reactions, making it a valuable tool in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar compounds include other triazine derivatives such as:
2-chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
3,7-diamino-2,8-dimethyldibenzothiophene sulfone: Used in the synthesis of advanced materials.
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol:
The uniqueness of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride lies in its combination of a reactive fluoride group and a stable triazine ring, providing a versatile platform for various applications.
Propiedades
Número CAS |
19159-36-5 |
|---|---|
Fórmula molecular |
C13H20FN5O5S2 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C11H14FN5O2S.C2H6O3S/c1-11(2)16-9(13)15-10(14)17(11)7-4-3-5-8(6-7)20(12,18)19;1-2-6(3,4)5/h3-6H,1-2H3,(H4,13,14,15,16);2H2,1H3,(H,3,4,5) |
Clave InChI |
WLPLQGLNXMZKNN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)S(=O)(=O)F)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)

![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
